molecular formula C11H15NO B183657 N-(2-methoxybenzyl)cyclopropanamine CAS No. 625437-49-2

N-(2-methoxybenzyl)cyclopropanamine

Cat. No.: B183657
CAS No.: 625437-49-2
M. Wt: 177.24 g/mol
InChI Key: GOOPSPCKQDXAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)cyclopropanamine: is a chemical compound that belongs to the class of cyclopropanamines. It is known for its potent and selective inhibition of the reuptake of norepinephrine and dopamine, making it a promising candidate for the treatment of various neurological disorders.

Preparation Methods

The synthesis of N-(2-methoxybenzyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxybenzyl chloride and cyclopropanamine.

    Reaction Conditions: The 2-methoxybenzyl chloride is reacted with cyclopropanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-(2-methoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)cyclopropanamine has several scientific research applications, including:

    Neurological Research: Due to its ability to inhibit the reuptake of norepinephrine and dopamine, it is studied for its potential use in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

    Pharmacological Studies: It is used in pharmacological studies to understand the mechanisms of neurotransmitter reuptake and the effects of selective inhibitors.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)cyclopropanamine involves the inhibition of the reuptake of norepinephrine and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound interacts with the norepinephrine and dopamine transporters, blocking their reuptake activity .

Comparison with Similar Compounds

N-(2-methoxybenzyl)cyclopropanamine can be compared with other similar compounds such as:

    N-(2-methoxyphenyl)cyclopropanamine: Similar in structure but with a different substitution pattern on the benzyl ring.

    This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

    This compound acetate: Another derivative with an acetate group, which may affect its reactivity and biological activity.

This compound stands out due to its specific inhibition of norepinephrine and dopamine reuptake, making it a unique candidate for neurological research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOPSPCKQDXAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405970
Record name N-(2-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-49-2
Record name N-(2-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-methoxyphenyl)methyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-(2-methoxybenzyl)cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.